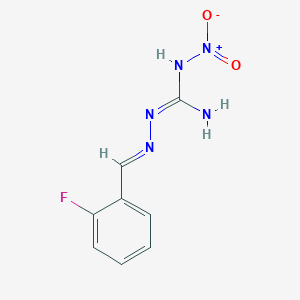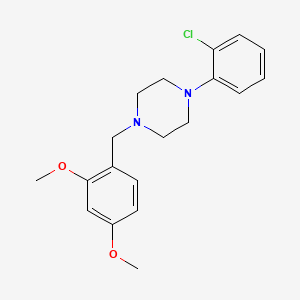
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide, also known as FBNI, is a chemical compound that has been studied extensively for its potential use in scientific research. FBNI is a member of the hydrazinecarboximidamide family and is a derivative of 2-(2-chlorobenzylidene)-N-nitrohydrazinecarboximidamide (CCNI), which has been shown to have anti-tumor properties. In
Mécanisme D'action
The mechanism of action of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has been shown to bind to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the cell cycle.
Biochemical and Physiological Effects:
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, which is necessary for their growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to be effective against a wide range of cancer cell lines, making it a potentially valuable tool for cancer research. However, there are also some limitations to using 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for research on 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide. One area of interest is in developing more potent derivatives of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide that could be used as anti-cancer drugs. Another area of research is in understanding the mechanism of action of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide and its potential off-target effects. Finally, there is interest in exploring the use of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide in combination with other anti-cancer drugs to increase their effectiveness.
Méthodes De Synthèse
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide can be synthesized by the reaction of 2-fluorobenzaldehyde and N-nitrohydrazinecarboximidamide in the presence of a catalyst. The reaction yields 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide as a yellow crystalline solid with a melting point of 185-187°C. The purity of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide can be confirmed by using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has been studied for its potential use in scientific research due to its ability to inhibit the growth of cancer cells. In vitro studies have shown that 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide is effective against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to inhibit the growth of cancer cells in vivo in animal models.
Propriétés
IUPAC Name |
2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN5O2/c9-7-4-2-1-3-6(7)5-11-12-8(10)13-14(15)16/h1-5H,(H3,10,12,13)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSGYDGWMMRDKY-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(\N)/N[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5850870.png)

![1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5850879.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)




![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)




